![molecular formula C13H21ClO3Si2 B14436903 Benzoyl chloride, 3,5-bis[(trimethylsilyl)oxy]- CAS No. 75750-29-7](/img/structure/B14436903.png)
Benzoyl chloride, 3,5-bis[(trimethylsilyl)oxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoyl chloride, 3,5-bis[(trimethylsilyl)oxy]-: is a chemical compound with the molecular formula C13H21ClO3Si2 . This compound is characterized by the presence of benzoyl chloride and two trimethylsilyl groups attached to the benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of benzoyl chloride, 3,5-bis[(trimethylsilyl)oxy]- typically involves the reaction of benzoyl chloride with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then reacts with another molecule of trimethylsilyl chloride to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as distillation and chromatography is common in industrial settings to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions: Benzoyl chloride, 3,5-bis[(trimethylsilyl)oxy]- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as potassium permanganate and chromium trioxide can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride and sodium borohydride are used for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield amides, while reactions with alcohols produce esters.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, benzoyl chloride, 3,5-bis[(trimethylsilyl)oxy]- is used as a reagent in organic synthesis. It is employed in the protection of hydroxyl groups during multi-step synthesis processes .
Biology and Medicine: In biological and medical research, this compound is used in the synthesis of various bioactive molecules. It serves as a building block for the development of pharmaceuticals and other biologically active compounds.
Industry: In the industrial sector, benzoyl chloride, 3,5-bis[(trimethylsilyl)oxy]- is used in the production of specialty chemicals and materials. It is also utilized in the manufacture of polymers and resins.
Wirkmechanismus
The mechanism of action of benzoyl chloride, 3,5-bis[(trimethylsilyl)oxy]- involves its reactivity with nucleophiles. The compound’s chlorine atom is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various substituted products depending on the nucleophile used .
Vergleich Mit ähnlichen Verbindungen
Benzoyl chloride: A simpler compound without the trimethylsilyl groups.
3,5-Bis(trifluoromethyl)benzoyl chloride: A similar compound with trifluoromethyl groups instead of trimethylsilyl groups.
Uniqueness: Benzoyl chloride, 3,5-bis[(trimethylsilyl)oxy]- is unique due to the presence of the trimethylsilyl groups, which provide steric hindrance and influence the compound’s reactivity. This makes it a valuable reagent in organic synthesis, particularly for protecting hydroxyl groups during complex synthetic processes .
Eigenschaften
CAS-Nummer |
75750-29-7 |
|---|---|
Molekularformel |
C13H21ClO3Si2 |
Molekulargewicht |
316.92 g/mol |
IUPAC-Name |
3,5-bis(trimethylsilyloxy)benzoyl chloride |
InChI |
InChI=1S/C13H21ClO3Si2/c1-18(2,3)16-11-7-10(13(14)15)8-12(9-11)17-19(4,5)6/h7-9H,1-6H3 |
InChI-Schlüssel |
QYCPWPLUKBVCLA-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OC1=CC(=CC(=C1)C(=O)Cl)O[Si](C)(C)C |
Verwandte CAS-Nummern |
133551-53-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Bromo-1,4-dioxaspiro[4.4]non-6-ene](/img/structure/B14436822.png)

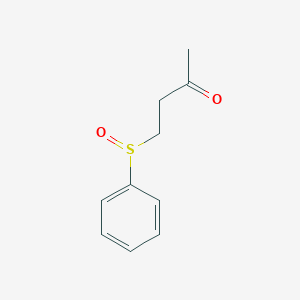
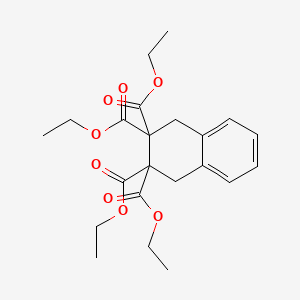
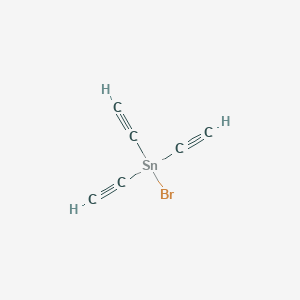


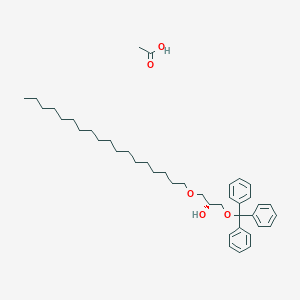
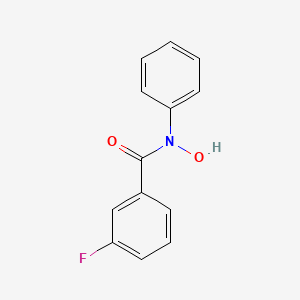
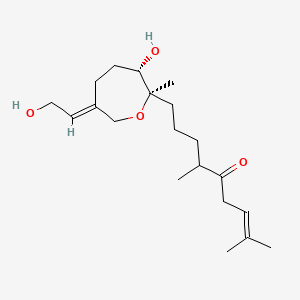
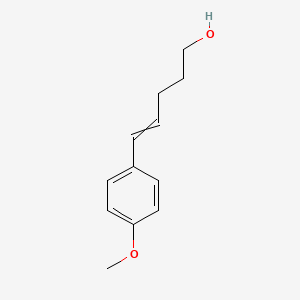
![(2E)-2-{[4-(Diethylamino)phenyl]imino}-1-phenylethan-1-one](/img/structure/B14436887.png)
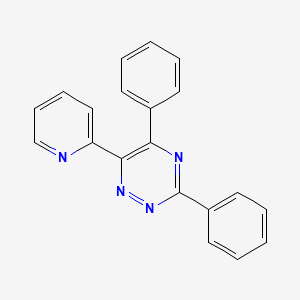
![N'-[2-(Morpholin-2-yl)ethyl]cyclohexanecarboximidamide](/img/structure/B14436902.png)
